

# Application Note: Detailed Protocol for ABTS Radical Scavenging Assay

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## Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7949024*

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Audience: Researchers, scientists, and drug development professionals.

## Principle of the Assay

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used spectrophotometric method for determining the total antioxidant capacity of various substances[1][2]. The core principle involves the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore with a characteristic maximum absorbance at 734 nm[1][3]. This radical is produced by reacting ABTS with a strong oxidizing agent, such as potassium or ammonium persulfate[2][4].

When an antioxidant is introduced to the pre-formed ABTS•+ radical, it donates an electron or a hydrogen atom, neutralizing the radical and causing the solution to lose its color[2]. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is directly proportional to the concentration and activity of the antioxidant in the sample[1][2]. The antioxidant capacity is typically quantified by comparing the sample's activity to that of a standard antioxidant, Trolox, a water-soluble analog of vitamin E. The results are then expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[1][5].

## Experimental Protocol

This protocol is based on the method described by Re et al. (1999) and is adapted for a 96-well microplate format[6][7].

## 2.1. Materials and Reagents

Reagent/Material	Specifications
ABTS diammonium salt	Analytical Grade
Potassium Persulfate ( $K_2S_2O_8$ ) or Ammonium Persulfate ( $(NH_4)_2S_2O_8$ )	Analytical Grade
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)	Analytical Grade
Solvents (e.g., Ethanol, Methanol, PBS pH 7.4, Deionized Water)	Analytical Grade
96-well microplates	Clear, flat-bottom
Microplate reader	Capable of reading absorbance at 734 nm
Pipettes and tips	Calibrated

## 2.2. Preparation of Solutions

Proper preparation of solutions is critical for the accuracy and reproducibility of the assay.

Solution	Preparation Steps	Storage & Stability
7 mM ABTS Stock Solution	Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water[2].	Store protected from light at 4°C.
2.45 mM Persulfate Stock Solution	Dissolve 5.59 mg of ammonium persulfate or 6.62 mg of potassium persulfate in 10 mL of deionized water[2].	Store at 4°C.
ABTS•+ Radical Cation Stock Solution	Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM persulfate stock solution (1:1 v/v)[1][4]. Allow the mixture to stand in the dark at room temperature for 12–16 hours to ensure complete radical generation[1][2]. This solution will be a dark blue-green color.	The stock radical solution is stable for several days when stored in the dark at 4°C.
Adjusted ABTS•+ Working Solution	Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to obtain an absorbance of $0.700 \pm 0.02$ at 734 nm[1][8]. This is the working solution used in the assay.	Prepare this solution fresh immediately before use[9].
Trolox Standard Stock Solution (1 mM)	Dissolve 2.5 mg of Trolox in 10 mL of ethanol or the appropriate solvent to make a 1 mM stock solution[10].	Store protected from light at -20°C.
Trolox Standard Working Solutions	Prepare a series of dilutions from the 1 mM Trolox stock solution using the same solvent. A typical concentration	Prepare fresh on the day of the experiment.

range for the standard curve is 10 to 200  $\mu\text{M}$ [11][12]. See Table 3 for an example dilution series.

Sample Solutions	Prepare extracts of the test samples in a suitable solvent at various concentrations[1]. If the antioxidant capacity is unknown, it is recommended to test several dilutions to ensure the results fall within the linear range of the standard curve[3][9].	Dependent on sample stability.
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### 2.3. Assay Procedure (96-Well Plate)

- **Pipetting:** Into the wells of a 96-well microplate, add 20  $\mu\text{L}$  of the Trolox standard solutions, sample solutions, or a solvent blank[1]. It is recommended to run all samples and standards in triplicate[7].
- **Addition of ABTS $\bullet$ +** Solution: Add 180  $\mu\text{L}$  of the adjusted ABTS $\bullet$ + working solution (with an absorbance of  $\sim 0.700$ ) to each well[1].
- **Incubation:** Mix gently and incubate the plate at room temperature for 6 minutes in the dark[8]. The incubation time can be optimized but should be kept consistent for all measurements.
- **Absorbance Reading:** Measure the absorbance of each well at 734 nm using a microplate reader[1][3].

## Data Analysis and Calculations

### 3.1. Percentage Inhibition

First, calculate the percentage of ABTS $\bullet$ + radical scavenging activity (inhibition) for each sample and standard using the following formula[1][13]:

$$\% \text{ Inhibition} = [ (\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control} ] \times 100$$

Where the "Control" is the absorbance of the blank (solvent with ABTS•+ solution)[1].

### 3.2. Trolox Standard Curve

Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standards (in  $\mu\text{M}$ )[2]. The resulting curve should be linear, and you should perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the  $R^2$  value, which should ideally be  $\geq 0.99$ [11].

### 3.3. Calculation of TEAC

Using the equation from the standard curve, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for each sample. Substitute the '% Inhibition' of the sample for 'y' in the equation and solve for 'x' to get the concentration in Trolox Equivalents ( $\mu\text{M TE}$ ).

$$\text{TEAC } (\mu\text{M}) = (\text{Sample \% Inhibition} - c) / m$$

The final result can be expressed as  $\mu\text{mol}$  of Trolox equivalents per gram or milliliter of the original sample.

## Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 3: Example Preparation of Trolox Standard Working Solutions

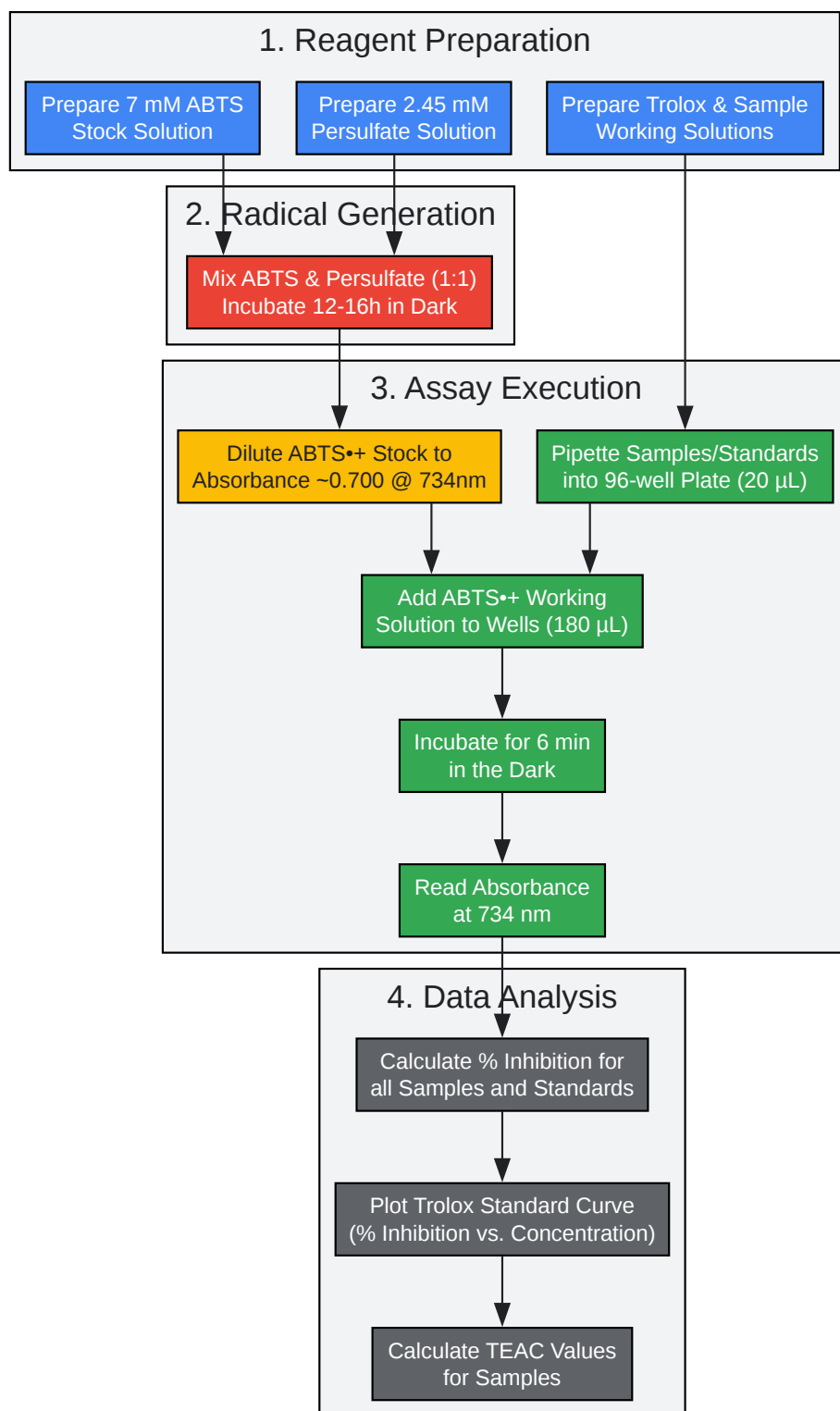
Target Concentration (μM)	Volume of 1 mM Trolox Stock (μL)	Volume of Solvent (μL)	Final Volume (μL)
200	200	800	1000
150	150	850	1000
100	100	900	1000
50	50	950	1000
25	25	975	1000
10	10	990	1000
0 (Blank)	0	1000	1000

Table 4: Example Summary of Results

Sample ID	Concentration (mg/mL)	Mean Absorbance (734 nm)	% Inhibition	TEAC (μM TE/mg)
Sample A	0.1	0.352	49.7%	495.2
Sample B	0.1	0.510	27.1%	268.5
Control	N/A	0.700	0.0%	N/A

## Visualization

Experimental Workflow Diagram



ABTS Assay Experimental Workflow

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Caption: Workflow for the ABTS antioxidant capacity assay.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobioussa.com [cosmobioussa.com]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. ABTS radical scavenging capacity measurement [protocols.io]
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